![molecular formula C10H9BrClFO2 B1654420 EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate CAS No. 2288710-48-3](/img/structure/B1654420.png)
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate
Overview
Description
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C10H9BrClFO2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate consists of a benzene ring substituted with bromo, chloro, fluoro, and methyl groups, along with an ethyl ester . The exact arrangement of these groups on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate has several physical and chemical properties. It has a molecular weight of 295.53 . Other properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Ether Synthesis
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate can be used in the synthesis of ethers. Ethers are synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu ( II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .
Organic Solvent to Water
This compound can also be used in the advancement of ether synthesis from organic solvent to water . This is a significant development as it provides a more environmentally friendly method for ether synthesis.
Industrial Process Scale-Up
Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate can be used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . This process has been run successfully on approximately 70 kg/batch with the total yield of 24%.
Bromination of Diethyl Malonate
Ethyl bromomalonate, which can be prepared by the bromination of diethyl malonate , is structurally similar to Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate. Therefore, it’s plausible that Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate could also be used in similar reactions.
Development of New Antidiabetic Drugs
Given its role in the synthesis of SGLT2 inhibitors , Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate could potentially be used in the development of new antidiabetic drugs. This could be particularly beneficial given the increasing prevalence of diabetes worldwide.
properties
IUPAC Name |
ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFO2/c1-3-15-10(14)6-4-7(11)8(12)5(2)9(6)13/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMLYZFNFJRBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)C)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177944 | |
Record name | Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EThyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate | |
CAS RN |
2288710-48-3 | |
Record name | Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2288710-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-bromo-4-chloro-2-fluoro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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